
2-Methyl-5-phenylpent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenylpent-4-en-2-ol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is part of a pentene chain with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenylpent-4-en-2-ol can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide (NaOH) in methanol, followed by hydrogenation over catalysts like ruthenium or nickel supported on silica .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale aldol condensation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-phenylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 2-Methyl-5-phenylpent-4-en-2-one.
Reduction: Formation of 2-Methyl-5-phenylpentan-2-ol.
Substitution: Formation of 2-Methyl-5-phenylpent-4-en-2-chloride or bromide.
Scientific Research Applications
2-Methyl-5-phenylpent-4-en-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenylpent-4-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Methyl-5-phenylpentan-2-ol: A saturated analog with similar structural features but different reactivity.
2-Methyl-5-phenylpent-4-en-2-one: An oxidized form with a ketone functional group.
2-Methyl-5-phenylpent-4-en-2-chloride: A halogenated derivative with distinct chemical properties.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes .
Properties
CAS No. |
40596-05-2 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(E)-2-methyl-5-phenylpent-4-en-2-ol |
InChI |
InChI=1S/C12H16O/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-9,13H,10H2,1-2H3/b9-6+ |
InChI Key |
KXFSIXJCBXBJTN-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)(C/C=C/C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(CC=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid](/img/structure/B13574811.png)
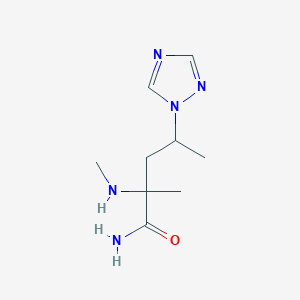

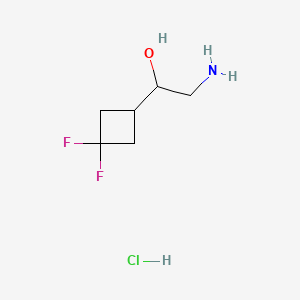

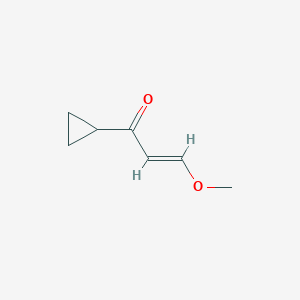
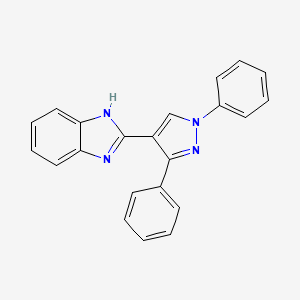



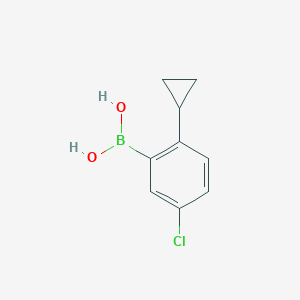
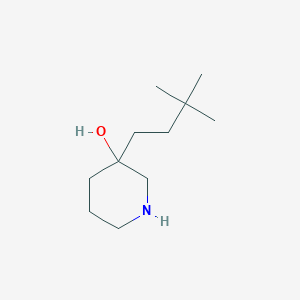
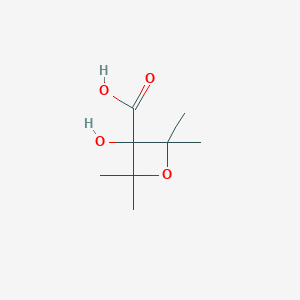
![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
